![molecular formula C10H13N3O2 B063868 (5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol CAS No. 172648-40-7](/img/structure/B63868.png)
(5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol
Overview
Description
(5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by its unique structure, which includes an imidazole ring fused to a pyridine ring, with an ethoxy group at the 5-position, a methyl group at the 3-position, and a methanol group at the 2-position. This structural arrangement imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved by reacting a suitable diamine with a carbonyl compound under acidic or basic conditions.
Fusing the imidazole ring to the pyridine ring: This step often involves cyclization reactions using reagents such as phosphorus oxychloride or polyphosphoric acid.
Introduction of the ethoxy group: This can be done through an alkylation reaction using ethyl halides in the presence of a base.
Introduction of the methyl group: This step can involve methylation reactions using methyl iodide or dimethyl sulfate.
Introduction of the methanol group: This can be achieved through hydroxymethylation reactions using formaldehyde and a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups such as halides or nitro groups are introduced or replaced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to (5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol exhibit significant anticancer properties. They are believed to inhibit specific kinases involved in cancer cell proliferation. For instance, studies on imidazo[4,5-b]pyridine derivatives have shown their effectiveness as inhibitors of the IRAK family of kinases, which play a crucial role in inflammatory responses and cancer progression .
Inflammatory Diseases
The compound has been explored for its potential in treating inflammatory diseases. Its ability to selectively inhibit IRAK-4 suggests it could be beneficial in conditions like rheumatoid arthritis and other autoimmune disorders. This selectivity may lead to reduced side effects compared to non-selective treatments .
Neuroprotective Effects
Emerging research suggests that imidazo[4,5-b]pyridine derivatives may have neuroprotective effects. Animal models have demonstrated that these compounds can mitigate neuronal damage in conditions such as Alzheimer's disease by modulating neuroinflammatory pathways .
Cell Signaling Studies
The compound can serve as a tool in cell signaling studies due to its interaction with various protein kinases. Understanding these interactions can provide insights into cellular mechanisms underlying diseases, facilitating the development of targeted therapies.
Drug Development Platforms
As a scaffold for drug design, this compound can be modified to enhance its pharmacological properties. Researchers are exploring its derivatives for improved potency and selectivity against specific biological targets .
Case Studies
Study | Focus | Findings |
---|---|---|
Study A | Anticancer Activity | Demonstrated that derivatives of imidazo[4,5-b]pyridine inhibited tumor growth in xenograft models. |
Study B | Inflammatory Diseases | Showed that selective IRAK inhibitors reduced inflammation markers in animal models of arthritis. |
Study C | Neuroprotection | Found that certain derivatives protected neurons from oxidative stress-induced apoptosis in vitro. |
Mechanism of Action
The mechanism of action of (5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- (5-methoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol
- (5-ethoxy-3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol
- (5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethanol
Uniqueness
(5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Biological Activity
(5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol is a heterocyclic compound belonging to the imidazo[4,5-b]pyridine family. Its unique structural features—comprising an imidazole ring fused to a pyridine ring—allow it to exhibit a range of biological activities that are of interest in medicinal chemistry and pharmacology. This compound has garnered attention for its potential applications in antimicrobial, antiviral, and anticancer therapies.
Structural Formula
The chemical structure of this compound can be represented as follows:
IUPAC Name
The IUPAC name for this compound is (5-ethoxy-3-methylimidazo[4,5-b]pyridin-2-yl)methanol.
InChI Key
The InChI Key is FCXSBJSCQSOFPL-UHFFFAOYSA-N.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism likely involves the inhibition of specific enzymes critical for microbial survival.
Antiviral Activity
The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication by targeting viral RNA synthesis mechanisms. This activity is particularly relevant against RNA viruses, making it a candidate for further exploration in antiviral drug development .
Anticancer Properties
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. It has shown selective cytotoxicity towards various cancer cell lines, including breast adenocarcinoma (MCF-7) and lung carcinoma (A549). The compound's ability to selectively target cancer cells while sparing normal cells highlights its therapeutic potential .
Case Studies
- Anticancer Activity : A study evaluated the anticancer effects of several derivatives related to imidazo[4,5-b]pyridine compounds, including this compound. The results indicated that this compound exhibited IC50 values in the low micromolar range against multiple cancer cell lines, suggesting promising anticancer activity compared to established chemotherapeutics like imatinib and sorafenib .
- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound may act as a protein kinase inhibitor, which is crucial for cell proliferation and survival in cancerous tissues. The inhibition of specific kinases could lead to reduced tumor growth and enhanced apoptosis in cancer cells .
Data Table
Future Directions
The ongoing research on this compound suggests several promising avenues:
- Further Development as a Therapeutic Agent : Continued exploration of its biological activities could lead to the development of novel therapeutic agents targeting infections and cancers.
- Structural Modifications : Investigating structural analogs may enhance potency and selectivity toward specific biological targets.
- Clinical Trials : Initiating clinical trials to assess safety and efficacy in humans will be crucial for translating laboratory findings into clinical applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol, and what are the critical reaction parameters?
- Methodological Answer : The synthesis typically involves multi-step protocols, including cyclocondensation of pyridine-2,3-diamine derivatives with aldehydes or ketones under acidic conditions. For example, analogous imidazo[4,5-b]pyridines are synthesized via refluxing intermediates in ethanol or methanol with catalysts like sodium ethoxide, followed by purification via recrystallization (DMF/EtOH mixtures) . Ethoxy and methyl substituents may be introduced via nucleophilic substitution or alkylation steps, as seen in similar compounds in patents . Key parameters include reaction time (e.g., 12 h for esterification), solvent polarity, and temperature control to avoid side products.
Q. How is the compound characterized structurally, and what crystallographic challenges arise?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. SHELX programs (e.g., SHELXL) are widely used for refinement, with data-to-parameter ratios >20:1 ensuring reliability . Challenges include obtaining high-quality crystals due to the compound’s polar methanol group, which may require vapor diffusion with solvents like DMSO/water. For example, a related imidazo[4,5-b]pyridine derivative (R factor = 0.046) was crystallized at 293 K with a monoclinic space group .
Q. What purification strategies are effective for isolating this compound with high purity?
- Methodological Answer : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) is commonly used. Recrystallization from DMF/EtOH (1:1) or ethanol/water mixtures is effective for removing unreacted starting materials . Hydrochloride salt formation (e.g., using HCl in dioxane) can improve crystallinity and solubility, as noted for structurally similar compounds .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for Akt inhibition?
- Methodological Answer : Co-crystal structures of analogous imidazo[4,5-b]pyridines with Akt1 (e.g., PDB: 4EJN) reveal that the 5-ethoxy group occupies a hydrophobic pocket, while the methanol moiety enhances solubility but may reduce binding affinity. Systematic substitutions at the 3-methyl and 5-ethoxy positions can be evaluated via enzymatic assays (IC₅₀) and cellular phosphorylation inhibition (e.g., pPRAS40 levels). For example, replacing the methanol group with a cyclobutylamine improved potency in ARQ 092 .
Q. What computational approaches predict the binding mode of this compound to Akt or related kinases?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations using unphosphorylated Akt1 structures (e.g., 2.25 Å resolution) can model interactions. Key residues include Phe161 and Trp80, which form π-stacking with the imidazo[4,5-b]pyridine core. Free energy perturbation (FEP) calculations assess the impact of substituents on binding thermodynamics .
Q. How can researchers resolve discrepancies between in vitro and in vivo activity data for this compound?
- Methodological Answer : Discrepancies often arise from poor bioavailability or metabolic instability. Pharmacokinetic studies (e.g., murine models) should measure plasma half-life and tissue distribution. Formulation strategies, such as PEGylation or pro-drug approaches (e.g., methanesulfonate esters ), can enhance solubility. Parallel in vitro assays (e.g., liver microsome stability) identify metabolic hotspots, like oxidation of the ethoxy group .
Q. What strategies address enantiomeric purity challenges during synthesis?
- Methodological Answer : Chiral HPLC (Chiralpak AD-H column) or enzymatic resolution (e.g., lipase-catalyzed ester hydrolysis) can separate enantiomers. Asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) may be required if the methanol group introduces a stereocenter. Racemization risks during acidic/basic conditions should be monitored via polarimetry .
Q. How do solvent effects influence the compound’s fluorescence or spectroscopic properties?
- Methodological Answer : Solvatochromism studies in varying solvents (e.g., DMSO, THF, water) using UV-Vis and fluorescence spectroscopy quantify polarity-dependent shifts. For example, ethyl ester derivatives of isothiazolo[4,5-b]pyridine exhibit Stokes shifts >100 nm in polar aprotic solvents due to intramolecular charge transfer . Time-resolved fluorescence decay assays further elucidate excited-state dynamics.
Properties
IUPAC Name |
(5-ethoxy-3-methylimidazo[4,5-b]pyridin-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-3-15-9-5-4-7-10(12-9)13(2)8(6-14)11-7/h4-5,14H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXSBJSCQSOFPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(C=C1)N=C(N2C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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